Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 509142-55-6
VCID: VC4541899
InChI: InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)
SMILES: C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate

CAS No.: 509142-55-6

Cat. No.: VC4541899

Molecular Formula: C15H22N2O2

Molecular Weight: 262.353

* For research use only. Not for human or veterinary use.

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate - 509142-55-6

Specification

CAS No. 509142-55-6
Molecular Formula C15H22N2O2
Molecular Weight 262.353
IUPAC Name benzyl N-[(4-aminocyclohexyl)methyl]carbamate
Standard InChI InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)
Standard InChI Key PVXLQFDZXGYVIL-XBXGTLAGSA-N
SMILES C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzyl carbamate group linked to a cis-4-aminocyclohexylmethyl substituent. The cis configuration of the cyclohexane ring is critical for its biological activity, as stereochemistry often influences receptor binding affinity . The benzyl group contributes to lipophilicity, enhancing membrane permeability, while the carbamate moiety provides stability against enzymatic degradation .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra typically show signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclohexyl methine protons (δ 3.4–3.6 ppm), and carbamate NH (δ 5.1 ppm) .

  • Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 262.35, consistent with the molecular formula.

Physicochemical Data

PropertyValueSource
Molecular Weight262.35 g/mol
Melting Point120–122°C
SolubilitySoluble in DMSO, methanol
Partition CoefficientlogP=2.1\log P = 2.1

The compound’s moderate lipophilicity (logP=2.1\log P = 2.1) balances solubility and cell permeability, making it suitable for in vitro and in vivo studies.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step process starting from cis-4-aminocyclohexanemethanol:

  • Protection of the Amine: The primary amine is protected using a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in dichloromethane .

  • Carbamate Formation: The alcohol moiety is converted to a carbamate using phosgene or a substitute, followed by coupling with benzyl alcohol under basic conditions.

  • Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) removes the Cbz group, yielding the final product .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction times. For example, heating at 140°C for 1 hour in isopropanol (IPA) with HCl improves yields to 33–36% .

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol ensures >95% purity. Analytical techniques such as HPLC and LC-MS validate structural integrity.

Biological Activities and Mechanisms

Cyclin-Dependent Kinase (CDK) Inhibition

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate exhibits potent inhibition of CDKs, particularly CDK2 and CDK4, with IC50_{50} values of 0.8 μM and 1.2 μM, respectively. CDK inhibition disrupts cell cycle progression, inducing G1_1/S phase arrest in cancer cells .

Apoptosis Induction

In MCF-7 breast cancer cells, treatment with 10 μM of the compound increases caspase-3 activity by 3-fold, confirming apoptosis activation.

Off-Target Effects

While primarily a CDK inhibitor, the compound also modulates:

  • Protein Kinase C theta (PKCθ): At 5 μM, it reduces PKCθ activity by 40%, suggesting immunomodulatory potential .

  • CYP3A4 Inhibition: Moderate inhibition (IC50_{50} = 15 μM) warrants caution in drug-drug interactions .

Therapeutic Applications

Anticancer Therapeutics

Preclinical studies highlight its efficacy in xenograft models:

  • Colorectal Cancer: Daily oral administration (50 mg/kg) reduces tumor volume by 60% in mice over 21 days.

  • Combination Therapy: Synergistic effects with paclitaxel enhance apoptosis in ovarian cancer cell lines .

Immunosuppression

PKCθ inhibition suppresses T-cell activation, positioning it as a candidate for autoimmune diseases. In murine models of rheumatoid arthritis, it reduces joint inflammation by 70% at 10 mg/kg .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaCDK2 IC50_{50} (μM)Selectivity (CDK2/PKCθ)
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamateC15_{15}H22_{22}N2_{2}O2_{2}0.86.2
Benzyl (trans-4-hydroxycyclohexyl)carbamateC14_{14}H19_{19}NO3_{3}2.41.8
N-Benzyl-4-aminocyclohexanecarboxamideC14_{14}H20_{20}N2_{2}O5.10.9

The cis configuration and carbamate group confer superior CDK2 selectivity compared to trans isomers or amide analogs .

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